molecular formula C12H25NO2 B13511792 Ethyl 3-aminodecanoate

Ethyl 3-aminodecanoate

Cat. No.: B13511792
M. Wt: 215.33 g/mol
InChI Key: OSTJHRMTKQMSLL-UHFFFAOYSA-N
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Description

Ethyl 3-aminodecanoate is an organic compound with the molecular formula C12H25NO2 It is an ester derivative of 3-aminodecanoic acid, characterized by the presence of an ethyl group attached to the oxygen atom of the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminodecanoate can be synthesized through the esterification of 3-aminodecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, solvent extraction and chromatography techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminodecanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 3-aminodecanoic acid and ethanol.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 3-aminodecanol.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: 3-aminodecanoic acid and ethanol.

    Reduction: 3-aminodecanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-aminodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-aminodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-aminodecanoic acid, which can then interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 3-aminodecanoate can be compared with other similar compounds, such as:

    Ethyl 3-aminocrotonate: Similar in structure but with a different carbon chain length and unsaturation.

    Ethyl 3-aminobutanoate: A shorter chain ester with similar functional groups.

    Ethyl 3-aminopropanoate: Another shorter chain ester with comparable reactivity.

This compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to shorter chain analogs.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

ethyl 3-aminodecanoate

InChI

InChI=1S/C12H25NO2/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11H,3-10,13H2,1-2H3

InChI Key

OSTJHRMTKQMSLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC(=O)OCC)N

Origin of Product

United States

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